molecular formula C20H40O3 B1236366 (2S)-2-hydroxyphytanic acid

(2S)-2-hydroxyphytanic acid

Cat. No. B1236366
M. Wt: 328.5 g/mol
InChI Key: CGKMKXBKVBXUGK-LFVBFMBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxyphytanic acid is a 20-carbon, methyl-branched hydroxy fatty acid and intermediate in phytanic acid degradation;  accumulates in patients with peroxisimal disorders. It is a (2S)-2-hydroxy monocarboxylic acid, a long-chain fatty acid, an isoprenoid and a 2-hydroxy fatty acid. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate acid of a (2S)-2-hydroxyphytanate.

Scientific Research Applications

Phytanic Acid Alpha-Oxidation and Peroxisomal Disorders

  • 2-Hydroxyphytanic Acid in Peroxisomal Disorders : A study developed a method for measuring 2-hydroxyphytanic acid and found its accumulation in plasma from patients with peroxisomal disorders, such as rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction. This indicated a defective phytanic acid alpha-oxidation in these diseases (Ten Brink et al., 1992).

Metabolic Pathway Elucidation

  • Decarboxylation of 2-Hydroxyphytanic Acid : Research on human liver homogenates showed that 2-hydroxyphytanic acid is converted into pristanic acid, suggesting two pathways for this decarboxylation. This study was crucial in understanding the enzymatic processes involved in phytanic acid metabolism (Verhoeven et al., 1997).

Role in Liver and Kidney Function

  • Oxidase Activity in Liver and Kidney : Studies have shown that 2-hydroxyphytanic acid is converted to 2-ketophytanic acid in rat and human liver, a reaction catalyzed by an enzyme localized in peroxisomes. The deficiency of this enzyme in Zellweger patients explains elevated levels of 2-hydroxyphytanic acid in these individuals (Wanders et al., 1994).

properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid

InChI

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/t16?,17?,18?,19-/m0/s1

InChI Key

CGKMKXBKVBXUGK-LFVBFMBRSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)[C@@H](C(=O)O)O

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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